N,N-dimethyl-4-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a dimethylamine group at the sulfonamide nitrogen. The 4-position of the benzene ring is functionalized with an azetidine-1-carbonyl group, which is further linked to a 6-(trifluoromethyl)pyridin-2-yloxy moiety. The trifluoromethyl (CF₃) group enhances hydrophobicity and metabolic stability, while the azetidine ring introduces conformational rigidity compared to larger heterocycles like piperazine.
Properties
IUPAC Name |
N,N-dimethyl-4-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4S/c1-23(2)29(26,27)14-8-6-12(7-9-14)17(25)24-10-13(11-24)28-16-5-3-4-15(22-16)18(19,20)21/h3-9,13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXFUDBLIYFJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, target interactions, and therapeutic potentials.
Chemical Structure and Properties
The compound features a sulfonamide group, a trifluoromethyl-substituted pyridine, and an azetidine moiety. Its molecular formula is , with a molecular weight of approximately 421.44 g/mol.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, particularly those involved in cancer cell proliferation and metastasis. For instance, it has demonstrated significant inhibitory effects on matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .
- Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is critical for preventing cancer cell division .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing the levels of caspases, which are essential for the apoptotic process .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | IC50 Value (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Inhibition of MDA-MB-231 cells | 0.126 | Triple-Negative Breast Cancer (TNBC) | Cell proliferation inhibition |
| Induction of apoptosis | - | MCF-7 | Caspase activation |
| Inhibition of MMP-2 and MMP-9 | - | Various | Enzyme inhibition |
| Cell cycle arrest | - | MDA-MB-231 | G2/M phase arrest |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on TNBC : In a study involving mice inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to control groups. The results indicated a promising therapeutic window for targeting aggressive breast cancers .
- Selectivity Profile : The compound exhibited a nearly 20-fold selectivity for cancerous cells over non-cancerous cells, indicating its potential as a targeted therapy with reduced side effects .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which may enhance its therapeutic applicability .
Comparison with Similar Compounds
Sulfonamide Derivatives with Pyridine/Pyrimidine Rings
The following compounds share the benzenesulfonamide scaffold and pyridine-based substituents but differ in key structural elements:
Key Observations :
- Azetidine vs. Piperazine Linkers : The target compound’s azetidine ring (4-membered) confers greater conformational constraint compared to the piperazine derivatives (6-membered) in . This may enhance binding selectivity in enzyme inhibition .
- Trifluoromethyl Positioning : Compounds with CF₃ at the 6-position of pyridine (e.g., SY230785) vs. 3- or 4-positions () may exhibit differences in electronic effects and intermolecular interactions .
Role of Trifluoromethyl Groups and Sulfonamide Linkages
The CF₃ group is a critical pharmacophore in many bioactive molecules due to its electron-withdrawing properties and metabolic resistance. In the target compound, its placement on the pyridine ring may optimize π-π stacking or hydrophobic interactions with target proteins. Sulfonamide groups, common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), contribute to hydrogen bonding and electrostatic interactions. The dimethylamine substituent on the sulfonamide nitrogen may reduce polarity, enhancing blood-brain barrier penetration compared to unsubstituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
